molecular formula C10H12F3NO B12980561 3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol

Cat. No.: B12980561
M. Wt: 219.20 g/mol
InChI Key: FKVOFDQJVSCRNU-UHFFFAOYSA-N
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Description

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol: is a chemical compound with the molecular formula C10H12F3NO . It is characterized by the presence of an amino group, a difluoromethyl group, and a fluorophenyl group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group and fluorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is unique due to the presence of the difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and potential biological activities. These features differentiate it from other similar compounds and make it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2

InChI Key

FKVOFDQJVSCRNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)C(CCO)N

Origin of Product

United States

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